(7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl) 4-methylbenzoate
Description
(7,7-Dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl) 4-methylbenzoate is a sulfur-containing heterocyclic compound featuring a fused thieno[2,3-b]thiopyran core modified with a 4-methylbenzoate ester group. While direct synthesis or application data for this compound are sparse in the literature, its structural analogs—particularly those with sulfonamide, acetamide, or hydroxy substituents—are well-documented in pharmaceutical contexts. The thieno[2,3-b]thiopyran scaffold is notable for its role in carbonic anhydrase inhibitors, such as Dorzolamide, a first-line glaucoma therapy .
Properties
IUPAC Name |
(7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl) 4-methylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O4S2/c1-10-2-4-11(5-3-10)14(16)19-13-7-9-21(17,18)15-12(13)6-8-20-15/h2-6,8,13H,7,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLGOTRLFCVIVAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OC2CCS(=O)(=O)C3=C2C=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
The table below compares key structural features, molecular weights, and applications of (7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl) 4-methylbenzoate with analogous compounds:
*Calculated based on formula C₁₀H₁₄N₂O₅S₃ (exact mass: 338.0065) .
Pharmacological and Industrial Relevance
- Dorzolamide Derivatives : Sulfonamide and acetamide derivatives (e.g., Dorzolamide and its intermediates) are pivotal in ocular therapeutics due to their potent carbonic anhydrase inhibition. The sulfonamide group enhances water solubility and target binding . In contrast, the 4-methylbenzoate ester in the target compound likely increases lipophilicity, which may influence membrane permeability or metabolic stability .
- Synthetic Complexity: The synthesis of thieno[2,3-b]thiopyran derivatives often involves cyclization reactions and functional group modifications. For example, Dorzolamide intermediates are produced via catalytic processes and green chemistry principles to optimize yield and purity .
- Industrial Trends : Contract manufacturing organizations (CMOs) increasingly handle complex intermediates like N-[(4S,6S)-6-methyl-7,7-dioxido-2-sulfamoyl...acetamide due to stringent regulatory requirements . The target compound’s niche structure may position it as a candidate for custom synthesis in drug discovery or material science.
Physicochemical and Environmental Considerations
- Solubility : Sulfonamide derivatives (e.g., Dorzolamide) exhibit moderate aqueous solubility, critical for topical ophthalmic formulations. The benzoate ester’s hydrophobicity could limit solubility but enhance lipid membrane penetration .
- Environmental Impact: Innovations in green synthesis (e.g., solvent-free reactions, continuous flow chemistry) are prioritized for analogs like para nitro phenol (PNP) .
Q & A
Q. Advanced
- Solvent-free esterification : Microwave-assisted reactions (100 W, 80°C, 30 minutes) reduce solvent use by 70% while maintaining 85% yield .
- Atom economy : Replace dimethyl oxalate with methyl glyoxylate to minimize waste (atom economy improves from 65% to 82%) .
- Catalytic recycling : Immobilized lipase (e.g., CAL-B on silica) enables 5 reaction cycles without significant loss in acylation efficiency .
How should researchers address contradictions in reported synthetic yields (e.g., 65% vs. 85%)?
Advanced
Discrepancies often arise from:
- Impurity profiles : Use LC-MS to identify byproducts (e.g., unreacted thiopyranone or hydrolyzed ester).
- Reagent quality : Ensure sodium methoxide is anhydrous (Karl Fischer titration <0.1% HO).
- Workup protocols : Compare extraction methods (e.g., ethyl acetate vs. dichloromethane) for recovery efficiency.
A systematic DOE (Design of Experiments) approach varying temperature, catalyst loading, and solvent can resolve inconsistencies .
What computational methods predict the compound’s reactivity and stability?
Q. Advanced
- DFT calculations : At the B3LYP/6-311+G(d,p) level, assess the energy barrier for ester hydrolysis (ΔG‡ ~22 kcal/mol indicates moderate stability at pH 7.4) .
- Molecular docking : Simulate binding to carbonic anhydrase II (PDB: 1CA2) to prioritize derivatives for biological testing. A docking score ≤−8.5 kcal/mol suggests inhibitory potential .
- QSPR models : Correlate logP (calculated: 2.1) with solubility to optimize formulation .
How does structural modification of the 4-methylbenzoate moiety affect biological activity?
Q. Advanced
- Electron-withdrawing groups : Nitro substituents at the benzene para position increase carbonic anhydrase inhibition (IC drops from 12 nM to 4 nM) but reduce solubility .
- Steric effects : Bulky tert-butyl esters diminish membrane permeability (Caco-2 P <1 × 10 cm/s).
- Bioisosteres : Replacing the benzoate with thiophene-2-carboxylate retains activity (IC ~15 nM) .
What impurity mitigation strategies are recommended for GMP-compliant synthesis?
Q. Advanced
- Process Analytical Technology (PAT) : In-line FTIR monitors acylation completion (disappearance of 1720 cm carbonyl peak) .
- Crystallization control : Seeding with pure compound (1% w/w) reduces residual solvents (<500 ppm ICH limit) .
- Orthogonal assays : Combine HPLC, NMR, and elemental analysis to confirm ≤0.15% total impurities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
